4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Overview
Description
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine typically involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol in the presence of alkali and formamidine acetate. The reaction mixture is heated to reflux at 78°C, followed by the addition of 6M hydrochloric acid to adjust the pH to 1-2. The reaction continues at 50°C for 2-3 hours, resulting in the formation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methylpyrido[2,3-d]pyrimidine .
Scientific Research Applications
4-Chloro-2-methylpyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antibacterial, and antiviral properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
4-Chloro-2-methylpyrido[2,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with different biological activities.
Piritrexim: A synthetic antifolate with antitumor properties.
These compounds share a common pyridopyrimidine scaffold but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-chloro-2-methylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDVSGMJVMECEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547695 | |
Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161874-92-6 | |
Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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